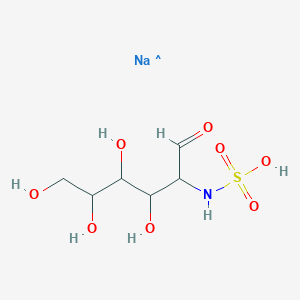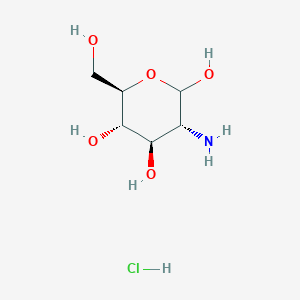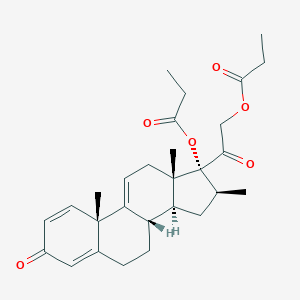
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
描述
科学研究应用
DNA Adducts of Acetaldehyde : A study titled "Identification of DNA adducts of acetaldehyde" by Wang et al. (2000) discusses the identification of stable acetaldehyde DNA adducts, including an interstrand cross-link. These adducts are formed in addition to previously characterized N(2)-ethylidenedeoxyguanosine. This research provides insight into acetaldehyde's reactions with DNA, contributing to understanding its mutagenic and carcinogenic properties (Wang et al., 2000).
Reactions with Deoxyguanosine and DNA : In "Reactions of formaldehyde plus acetaldehyde with deoxyguanosine and DNA: formation of cyclic deoxyguanosine adducts and formaldehyde cross-links," Cheng et al. (2003) explored reactions between formaldehyde, acetaldehyde, deoxyguanosine, and DNA. This study identified new cyclic deoxyguanosine adducts and formaldehyde-derived products, highlighting how these reactions are dominated by newly identified cyclic adducts and formaldehyde-derived products (Cheng et al., 2003).
Study of Aldoxane with DNA : Wang et al. (2001) conducted a study titled "Reactions of 2,6-dimethyl-1,3-dioxane-4-ol (aldoxane) with deoxyguanosine and DNA." This research investigates the formation of DNA adducts, including N(2)-(2,6-dimethyl-1,3-dioxan-4-yl)deoxyguanosine, by reacting aldoxane with deoxyguanosine and DNA. The study provides insights into the formation of DNA adducts from aldehydes via condensation products (Wang et al., 2001).
Condensations of Glycerol : Deutsch et al. (2007) explored "Investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals." This study focuses on the acid-catalysed condensation of glycerol with various compounds, including acetals, to produce mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting their potential as novel platform chemicals (Deutsch et al., 2007).
Synthesis of Tetrahydropyrans : Petasis and Lu (1996) in "Stereocontrolled synthesis of substituted tetrahydropyrans from 1,3-dioxan-4-ones" discuss the conversion of aldehydes to 1,3-dioxan-4-ones, followed by a stereocontrolled aluminum-mediated rearrangement to afford substituted tetrahydropyrans (Petasis & Lu, 1996).
Xanthine Monohydrate : Carvalho et al. (2007) in their paper "7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate" synthesized and crystallized the title compound from ethyl acetate, contributing to the structural understanding of xanthine derivatives (Carvalho et al., 2007).
属性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIWYKGAOIXZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560845 | |
| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | |
CAS RN |
5614-53-9 | |
| Record name | Theophylline-7-acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLINE-7-ACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP5Z8JL7A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















